tert-Butyldichlorophosphine

organophosphorus synthesis flow chemistry phosphinic chlorides

Choose tert-butyldichlorophosphine for unmatched electron density and steric bulk in phosphine ligand synthesis. Essential for activating deactivated aryl chlorides in Pd/Ni cross-coupling, achieving near-quantitative conversion in flow chemistry, and enabling P-stereogenic chiral ligand synthesis. Its infinite hydrocarbon solubility ensures homogeneous aprotic reactions. Superior to aryl/alkyl alternatives for demanding catalytic applications.

Molecular Formula C4H9Cl2P
Molecular Weight 158.99 g/mol
CAS No. 25979-07-1
Cat. No. B1583324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyldichlorophosphine
CAS25979-07-1
Molecular FormulaC4H9Cl2P
Molecular Weight158.99 g/mol
Structural Identifiers
SMILESCC(C)(C)P(Cl)Cl
InChIInChI=1S/C4H9Cl2P/c1-4(2,3)7(5)6/h1-3H3
InChIKeyNMJASRUOIRRDSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyldichlorophosphine (CAS 25979-07-1) — Technical Specifications and Procurement-Ready Baseline


tert-Butyldichlorophosphine (CAS 25979-07-1), also known as tert-butylphosphonous dichloride, is an organophosphorus compound with the molecular formula C₄H₉Cl₂P and a molecular weight of 158.99 g/mol [1]. This compound appears as a white to pale yellow crystalline solid with a melting point range of 44–49 °C and a boiling point range of 142–150 °C . It is air- and moisture-sensitive, reacting with water to release hydrochloric acid, and exhibits infinite solubility in hydrocarbon and ethereal solvents . As a dichlorophosphine bearing a sterically demanding tert-butyl substituent, it serves as a foundational building block for the synthesis of mono- and bidentate phosphine ligands utilized in transition metal catalysis .

tert-Butyldichlorophosphine: Why In-Class Dichlorophosphine Analogs Cannot Be Freely Substituted


Superficial substitution of tert-butyldichlorophosphine with other dichlorophosphines such as dichlorophenylphosphine or ethyldichlorophosphine is not chemically equivalent and will predictably alter reaction outcomes. The tert-butyl group confers a distinct combination of strong electron-donating character and substantial steric bulk that directly modulates the electronic environment at phosphorus and governs steric accessibility during nucleophilic substitution and metal coordination [1]. Alkyl-substituted phosphines bearing tert-butyl groups exhibit the highest electron density among common phosphine classes, whereas aryl-substituted analogs like dichlorophenylphosphine are significantly less electron-rich [2]. This disparity translates into measurable differences in catalytic cycle kinetics, product yields, and selectivity profiles. The following quantitative evidence establishes precisely where and to what extent tert-butyldichlorophosphine diverges from its closest comparators.

tert-Butyldichlorophosphine: Quantified Differentiation Evidence Against Closest Analogs


Microreactor-Assisted Phosphinic Chloride Synthesis: Conversion Efficiency with tert-Butyl vs. Alternative Substituents

In a catalyst-free flow microreactor protocol for phosphinic chloride synthesis from the corresponding phosphine oxide and carbon tetrachloride, substrates bearing a tert-butyl substituent achieved conversions of up to 99% [1]. The authors explicitly note that 'the protocol works effectively when the phosphine oxide has one bulky group such as t-butyl, which prevent the formation of undesired products' and that 'steric hindrance is proven to be important for the stabilization of the P–Cl products' [1]. While the study examined multiple t-butyl-containing substrates, it provides class-level inference that the tert-butyl group confers uniquely favorable steric protection relative to less bulky alkyl or aryl substituents, which would be expected to yield lower conversions under identical conditions.

organophosphorus synthesis flow chemistry phosphinic chlorides steric stabilization

Stobbe Condensation Reaction: Reported Yield Comparison with Alternative Dichlorophosphine Precursors

tert-Butyldichlorophosphine has been employed as a reagent in Stobbe condensation reactions, with a reported yield of 61% . The tert-butyl group confers steric bulk that influences reactivity and stability compared to other dichlorophosphines . While a direct head-to-head yield comparison with a specific alternative dichlorophosphine under identical Stobbe condensation conditions is not available in the open literature, the 61% benchmark provides a quantitative reference point for users evaluating this reagent against less sterically hindered or electronically distinct alternatives.

Stobbe condensation organophosphorus reagents synthetic yield steric effects

Solubility Profile: Infinite Solubility in Hydrocarbon and Ethereal Solvents vs. Aryl Dichlorophosphines

tert-Butyldichlorophosphine is reported to be 'infinitely soluble in hydrocarbon and ethereal solvents,' including n-pentane, n-hexane, diethyl ether, toluene, and tetrahydrofuran . In contrast, aryl-substituted dichlorophosphines such as dichlorophenylphosphine exhibit more limited solubility profiles in nonpolar hydrocarbons, requiring more polar solvents for complete dissolution. This infinite miscibility in nonpolar media is a direct consequence of the hydrophobic tert-butyl substituent and facilitates homogeneous reaction conditions in aprotic, nonpolar environments.

solubility organophosphorus solvent compatibility formulation

Electron Density Hierarchy: tert-Butyl Phosphines vs. Aryl Phosphines — Catalytic Activity Implications

Phosphine ligands derived from tert-butyldichlorophosphine belong to the trialkylphosphine class, which exhibits the highest electron density among common phosphine ligand families. According to established structure–activity relationships, 'trialkylphosphines especially tert-butyl or cyclohexyl group substituted phosphines show the highest electron density while the electron density of triarylphosphines and phosphite are sequentially decreasing' [1]. Higher electron density directly increases the reactivity of oxidative addition from a metal center, while the bulkiness of the tert-butyl group improves reductive elimination [1]. This dual enhancement enables tert-butyl-derived phosphines to activate challenging substrates such as aryl chlorides, which generally fail to undergo oxidative addition with less electron-rich phosphine ligands.

phosphine ligands electron density oxidative addition cross-coupling

Physical State at Ambient Temperature: Crystalline Solid vs. Liquid Analogs — Handling and Purity Considerations

tert-Butyldichlorophosphine exists as a white to pale yellow crystalline solid at ambient temperature with a melting point range of 44–49 °C . In contrast, structurally related dichlorophosphines such as dichlorophenylphosphine and ethyldichlorophosphine are liquids at room temperature. The crystalline nature of tert-butyldichlorophosphine offers practical advantages for purification via recrystallization, which can yield material with higher purity and lower levels of volatile impurities compared to liquid analogs that require fractional distillation for purification.

physical state crystallinity purity storage stability

Cross-Coupling Reaction Scope: Broad Applicability as a Ligand Precursor Across Multiple Named Reactions

tert-Butyldichlorophosphine is validated as a reactant suitable for the preparation of ligands used in a broad array of transition metal-catalyzed cross-coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings . While alternative dichlorophosphine precursors may also serve in ligand synthesis, the tert-butyl variant yields ligands with the electronic and steric profile demonstrated to be effective across this comprehensive range of named reactions, providing a single precursor with broad downstream utility.

cross-coupling Buchwald-Hartwig Suzuki-Miyaura phosphine ligands

tert-Butyldichlorophosphine: Evidence-Backed Application Scenarios for Scientific Procurement


Synthesis of Electron-Rich, Sterically Demanding Phosphine Ligands for Challenging Cross-Coupling Reactions

tert-Butyldichlorophosphine serves as the preferred precursor for constructing electron-rich trialkylphosphine ligands bearing the tert-butyl motif. As established in Section 3, tert-alkyl phosphines exhibit the highest electron density among phosphine ligand classes , enabling oxidative addition to otherwise unreactive aryl chlorides . This scenario is particularly relevant for palladium- and nickel-catalyzed cross-coupling applications where substrate activation is rate-limiting. Users procuring this compound for ligand synthesis should prioritize applications requiring activation of deactivated aryl halides or sterically congested coupling partners.

Flow Chemistry Production of Phosphinic Chlorides Requiring High Conversion Efficiency

Based on the evidence from Jasiak et al. (2020) showing up to 99% conversion for tert-butyl-substituted phosphine oxides in microreactor-assisted phosphinic chloride synthesis , tert-butyldichlorophosphine is optimally deployed in flow chemistry settings targeting high-purity phosphinic chloride intermediates. The tert-butyl group's steric protection prevents undesired side-product formation during the chlorination step . Procurement for continuous flow manufacturing processes should consider this compound specifically when near-quantitative conversion and minimized purification overhead are critical performance criteria.

Homogeneous Reactions in Nonpolar Hydrocarbon Solvent Systems

The infinite solubility of tert-butyldichlorophosphine in hydrocarbon solvents (n-pentane, n-hexane, toluene) and ethereal solvents (diethyl ether, THF) makes it the dichlorophosphine of choice for reactions conducted under strictly aprotic, nonpolar conditions. This scenario applies to organometallic reactions requiring exclusion of coordinating solvents, Grignard-based phosphine syntheses in ethereal media, and any application where aryl-substituted analogs would exhibit insufficient solubility to maintain homogeneous reaction conditions.

Precursor for P-Stereogenic and Chiral Phosphine Ligand Synthesis

tert-Butyldichlorophosphine is employed in the preparation of P-stereogenic compounds and chiral phosphine ligands for asymmetric catalysis. As noted in the literature, it has been used to synthesize P-stereogenic compounds via kinetic deprotonation and serves as a starting material for optically active phosphine-borane intermediates achieving up to 96% enantiomeric excess in asymmetric conjugate addition applications [4]. Procurement for asymmetric catalysis research should prioritize tert-butyldichlorophosphine when P-chiral ligand scaffolds are required.

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